

# An In-depth Technical Guide to Biotin-PEG1-azide: Properties, Structure, and Applications

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## Compound of Interest

Compound Name: Biotin-PEG1-azide

Cat. No.: B8229271

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of **Biotin-PEG1-azide**, a versatile bifunctional linker molecule. The information presented herein is intended to support researchers in the fields of bioconjugation, proteomics, and drug development in the effective utilization of this reagent.

## Core Chemical Properties and Structure

**Biotin-PEG1-azide** is a chemical compound that incorporates three key functional components: a biotin moiety, a single ethylene glycol unit (PEG1) as a spacer, and a terminal azide group. This unique structure allows for the linkage of biotin to other molecules through "click chemistry," a highly efficient and specific conjugation method.

The biotin component provides a strong and specific binding affinity for avidin and streptavidin, making it an invaluable tool for detection, purification, and immobilization of biomolecules. The short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule and provides spatial separation between the biotin and the conjugated molecule, which can help to minimize steric hindrance and improve binding accessibility to avidin or streptavidin. The terminal azide group is the reactive handle that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the covalent attachment to alkyne- or strained cyclooctyne-modified molecules, respectively.

## Chemical Structure

The chemical structure of **Biotin-PEG1-azide** is characterized by the valeric acid side chain of biotin connected via an amide bond to a short amino-PEG-azide linker.

## Physicochemical Properties

A summary of the key quantitative data for **Biotin-PEG1-azide** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>14</sub> H <sub>24</sub> N <sub>6</sub> O <sub>3</sub> S	[1][2]
Molecular Weight	356.45 g/mol	[2][3]
CAS Number	1204085-48-2	[4]
Appearance	White to off-white solid or powder	
Purity	Typically >95% (often >98%)	
Solubility	Soluble in DMSO and DMF. Sparingly soluble in water.	
Storage Conditions	Store at -20°C for long-term stability.	

## Experimental Protocols and Applications

**Biotin-PEG1-azide** is primarily utilized in bioconjugation applications through click chemistry. The azide group allows for the efficient and specific labeling of alkyne-containing biomolecules such as proteins, nucleic acids, and small molecules. The two main types of click chemistry reactions involving azides are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

### Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that utilizes a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.

#### Detailed Experimental Protocol for CuAAC:

- Reagent Preparation:
  - Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, PBS).
  - Prepare a stock solution of **Biotin-PEG1-azide** in an organic solvent such as DMSO.
  - Prepare a stock solution of a copper(II) sulfate ( $\text{CuSO}_4$ ).
  - Prepare a stock solution of a reducing agent, such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) state.
  - Prepare a stock solution of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) catalyst and protect the biomolecule from oxidative damage.
- Reaction Setup:
  - In a microcentrifuge tube, combine the alkyne-modified biomolecule with **Biotin-PEG1-azide**. The molar ratio of the biotin-azide to the biomolecule may need to be optimized but a 10-50 fold molar excess of the azide is a common starting point.
  - Add the copper-chelating ligand to the reaction mixture.
  - Add the  $\text{CuSO}_4$  solution to the mixture.
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:
  - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may be optimized depending on the specific reactants.

- Purification:
  - Remove unreacted **Biotin-PEG1-azide** and other small molecules by methods such as size-exclusion chromatography (e.g., desalting column), dialysis, or precipitation.

## Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

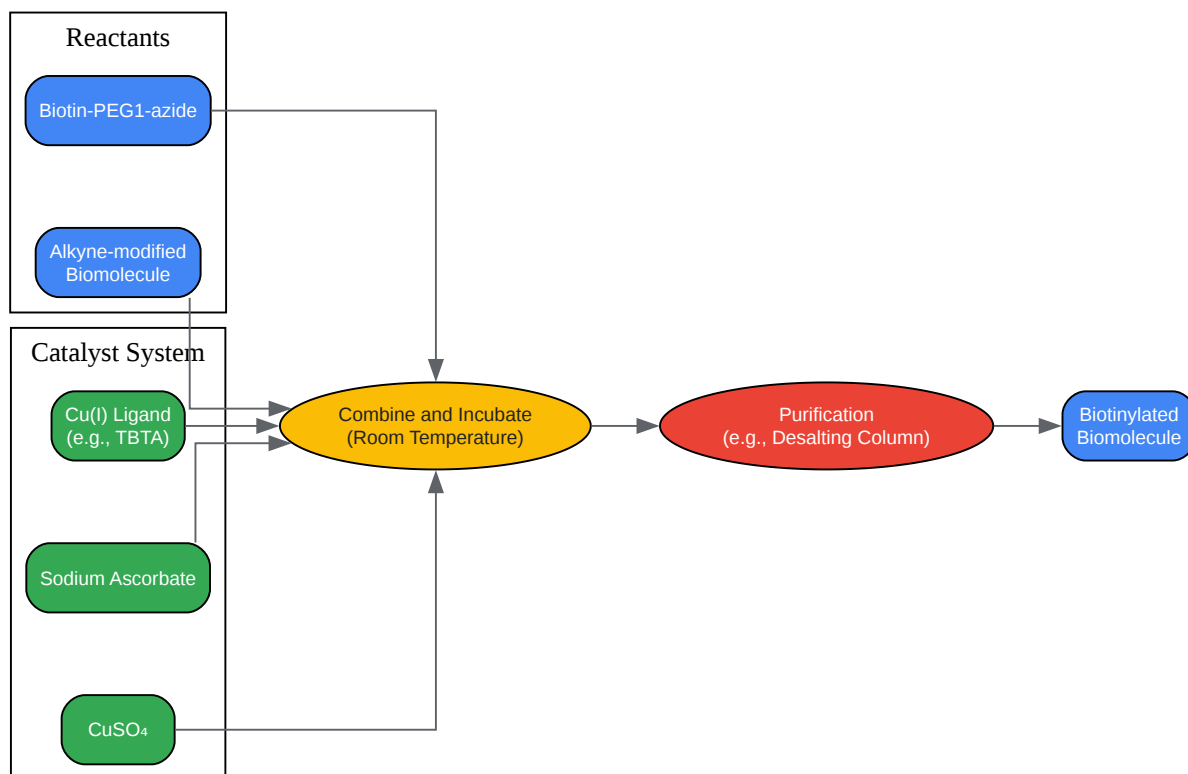
SPAAC is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). This method is particularly advantageous for in vivo and in vitro applications where the cytotoxicity of copper is a concern.

Detailed Experimental Protocol for SPAAC:

- Reagent Preparation:
  - Prepare a stock solution of the cyclooctyne-modified biomolecule in an appropriate buffer.
  - Prepare a stock solution of **Biotin-PEG1-azide** in an organic solvent like DMSO.
- Reaction Setup:
  - In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule with **Biotin-PEG1-azide**. A 2-10 fold molar excess of the biotin-azide is often sufficient.
- Incubation:
  - Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne.
- Purification:
  - Purify the biotinylated biomolecule using standard techniques as described for CuAAC to remove excess **Biotin-PEG1-azide**.

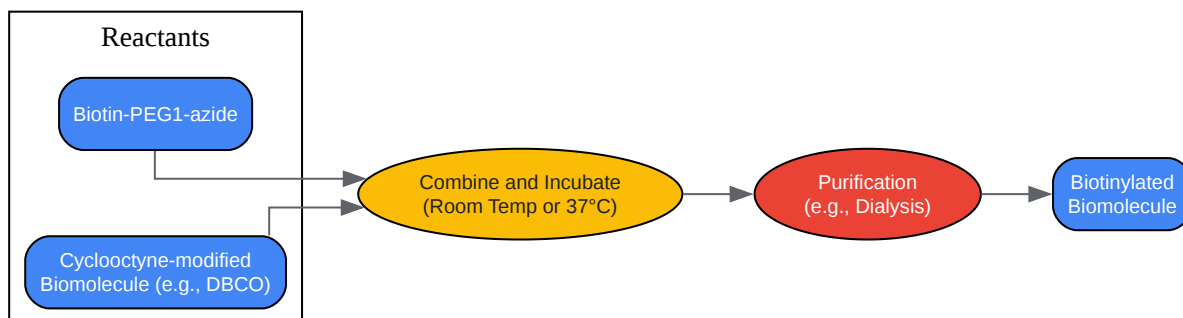
## Visualized Workflows

The following diagrams illustrate the general workflows for the CuAAC and SPAAC reactions using **Biotin-PEG1-azide**.



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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.



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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

## Safety and Handling

**Biotin-PEG1-azide** should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. While specific toxicity data for this compound is not readily available, it is prudent to treat it as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**Biotin-PEG1-azide** is a valuable and versatile tool for the biotinylation of a wide range of molecules. Its well-defined structure and reactivity in click chemistry reactions make it an ideal reagent for applications in drug development, proteomics, and other areas of life science research. The protocols and data presented in this guide are intended to facilitate the successful application of this compound in your research endeavors.

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